8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22N6O2 and its molecular weight is 426.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) described the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their in vitro evaluation as potent 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like and antidepressant activities in animal models, comparable to Diazepam and Imipramine, suggesting their potential for future research into new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further research by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized a novel series evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with purine-2,4-dione nucleus generally had higher affinity values, and docking studies suggested substituents at the 7-position could be crucial for receptor affinity and selectivity. Preliminary pharmacological in vivo studies identified potential compounds for anxiolytic and antidepressant activities (Zagórska et al., 2015).
Antiviral Activity
Research by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, an analogue class of purine, described their synthesis and evaluation against various viruses in tissue culture. Moderate rhinovirus activity was observed for some compounds at non-toxic dosage levels (Kim et al., 1978).
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-13,15H,14,25H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZZKVPDXFTIM-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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